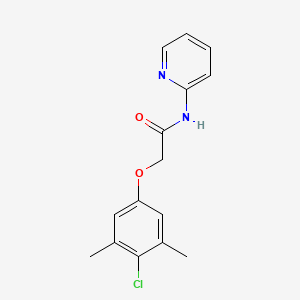
N-(3-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide, also known as FMMS, is a sulfonamide compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C14H14FNO3S.
Mécanisme D'action
The mechanism of action of N-(3-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide is not fully understood, but it is believed to inhibit the activity of certain enzymes such as carbonic anhydrase and matrix metalloproteinases, which are involved in various biological processes such as cell proliferation, migration, and invasion.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis, inhibit angiogenesis, and suppress tumor growth in various cancer cell lines. It has also been shown to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound has been found to have neuroprotective effects in animal models of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide in lab experiments is its high solubility in organic solvents, which makes it easy to dissolve and work with. However, one of the limitations is that it can be difficult to obtain pure this compound due to the complexity of the synthesis process.
Orientations Futures
There are several future directions for research on N-(3-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide. One area of interest is studying its potential therapeutic applications in other diseases such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential drug targets. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound.
Méthodes De Synthèse
The synthesis of N-(3-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide involves the reaction of 3-fluoroaniline with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
N-(3-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Studies have shown that this compound exhibits anti-inflammatory, anti-cancer, and neuroprotective properties.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3S/c1-10-8-13(6-7-14(10)19-2)20(17,18)16-12-5-3-4-11(15)9-12/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRLEJDVPSLXNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24786647 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(ethylthio)-7,7-dimethyl-N-[2-(4-morpholinyl)ethyl]-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5704480.png)

![N-[amino(1,3-benzothiazol-2-ylamino)methylene]benzamide](/img/structure/B5704487.png)




![1-[(5-bromo-2-methylphenyl)sulfonyl]azepane](/img/structure/B5704511.png)

![methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5704533.png)
![2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5704536.png)


![N-cyclopropyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5704580.png)